molecular formula C15H19ClO3S B3023941 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid CAS No. 951891-25-1

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid

Katalognummer: B3023941
CAS-Nummer: 951891-25-1
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: OZVIEYAREBXVBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid is a biochemical reagent with the CAS Registry Number 951891-25-1 and a molecular weight of 314.83 . Its molecular formula is C 15 H 19 ClO 3 S . This compound is characterized by an eight-carbon aliphatic chain terminating in a carboxylic acid at one end and a ketone linked to a 2-chloro-4-(methylthio)phenyl group at the other, a structure common in the development of enzyme inhibitors and other bioactive molecules . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex organic molecules . Compounds with similar structural motifs, featuring an aromatic head group connected to an alkyl carboxylic acid chain, have been investigated as potential inhibitors for enzymes like histone deacetylase (HDAC) and carboxylesterase, making them subjects of interest in various pharmacological and biochemical studies . Its mechanism of action, if explored in a biological context, would likely involve specific interactions with enzyme active sites or cellular receptors, driven by its aromatic chloromethylthio group and flexible alkyl chain linker . For research purposes, the compound is supplied with guaranteed high purity and specification. Proper handling procedures should be followed, and it is recommended that the product be stored according to the provided safety data sheet .

Eigenschaften

IUPAC Name

8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3S/c1-20-11-8-9-12(13(16)10-11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVIEYAREBXVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Chemical Biologists

Executive Summary

In modern drug discovery, the architectural flexibility of bifunctional building blocks dictates the success of complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and lipid-conjugated pharmaceuticals. 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid (CMOA) is a highly specialized, multi-site reactive intermediate. It combines an 8-carbon aliphatic spacer—ideal for hydrophobic linkerology—with a tunable, halogenated phenyl ring.

This technical guide deconstructs the physicochemical properties of CMOA, exploring the causality behind its structural components, and provides self-validating experimental protocols for its integration into advanced drug design workflows.

Physicochemical Profiling & Mechanistic Implications

Understanding the inherent properties of CMOA is critical for predicting its behavior in both synthetic environments and biological systems. The compound features three distinct reactive nodes: a terminal carboxylic acid, a C8 ketone, and a methylthioether.

Table 1: Quantitative Physicochemical Data and Drug Design Causality
Physicochemical PropertyValueCausality / Implication in Drug Design
Molecular Weight 314.83 g/mol Leaves a ~185 Da budget to remain under Lipinski’s Rule of 5 (500 Da) when conjugated to small warheads.
Molecular Formula C15H19ClO3SProvides a rich density of heteroatoms for targeted halogen bonding (Cl) and hydrogen bonding (O, S).
Aliphatic Chain 8-Carbon (Octanoic)Acts as a flexible, hydrophobic spacer. This is the optimal length for PROTACs to prevent steric clashing between the E3 ligase and the target protein[1].
pKa (Predicted) ~4.5 - 4.8Exists primarily as a carboxylate anion at physiological pH (7.4), necessitating masking (e.g., via amide coupling) to achieve cellular permeability.
LogP (Predicted) ~3.8 - 4.2High lipophilicity drives lipid membrane insertion, making it suitable for liposomal anchoring or targeting deep hydrophobic pockets.

Structural Utility in Drug Design

Aliphatic Linkerology

The 8-oxooctanoic acid backbone acts as an optimal spacer. Aliphatic linkers, such as octanoic acid derivatives, are highly utilized in PROTACs to connect functional motifs because they offer a balance of entropic flexibility and hydrophobic shielding[1]. The terminal carboxylic acid allows for rapid, stable amide bond formation with amine-bearing ligands.

Pharmacophore Tuning via Sulfur Oxidation

The methylthioether moiety on the phenyl ring is not merely a structural placeholder; it is a tunable pharmacophore. The chemoselective oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in medicinal chemistry[2].

  • Sulfoxides introduce a chiral center and act as potent hydrogen bond acceptors.

  • Sulfones are strong electron-withdrawing groups that enhance target binding interactions and drastically improve metabolic stability against CYP450-mediated S-oxidation[2].

Visualization: Synthetic Divergence

The following workflow illustrates how CMOA can be divergently processed depending on the therapeutic goal—either as a bifunctional linker or a tuned pharmacophore.

G CMOA 8-[2-Chloro-4-(methylthio)phenyl] -8-oxooctanoic acid Oxidation Chemoselective Oxidation (m-CPBA or H2O2) CMOA->Oxidation AmideCoupling Amide Coupling (HATU / DIPEA) CMOA->AmideCoupling Sulfoxide Sulfoxide Derivative (Chiral H-Bond Acceptor) Oxidation->Sulfoxide 1.0 eq Oxidant Sulfone Sulfone Derivative (Electron-Withdrawing) Oxidation->Sulfone >2.0 eq Oxidant PROTAC Bifunctional Conjugate (e.g., PROTAC Linker) AmideCoupling->PROTAC Primary Amine

Figure 1: Divergent synthetic workflows for CMOA in drug discovery and linkerology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and causality for every reagent choice.

Protocol 1: Chemoselective Oxidation of the Methylthio Group to Sulfone

Objective: Convert the thioether to a sulfone to enhance electron-withdrawing properties and metabolic stability. Causality: m-CPBA is chosen over aqueous KMnO₄ to maintain the solubility of the highly lipophilic octanoic acid chain in organic solvents (e.g., DCM), preventing biphasic reaction bottlenecks[3].

  • Initiation: Dissolve 1.0 equivalent of CMOA in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Causality: Cooling prevents the exothermic degradation of m-CPBA and strictly controls the reaction rate to avoid unwanted side reactions at the ketone.

  • Activation: Add 2.5 equivalents of m-CPBA portion-wise over 15 minutes.

    • Causality: An excess (>2.0 equivalents) is strictly required to drive the intermediate sulfoxide fully to the sulfone state[2].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material (highest Rf​ ) must completely disappear, replaced by a highly UV-active, lower Rf​ spot. If the intermediate sulfoxide (lowest Rf​ ) persists, add an additional 0.5 eq of m-CPBA.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, neutralizing downstream explosive hazards. Wash with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Amide Coupling for PROTAC Linker Assembly

Objective: Conjugate the terminal carboxylic acid of CMOA to an amine-bearing target ligand. Causality: HATU is utilized as the coupling reagent because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is superior to standard HOBt in preventing epimerization and overcoming the steric hindrance associated with long aliphatic chains[1].

  • Initiation: Dissolve 1.0 equivalent of CMOA and 1.2 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the carboxylic acid to initiate nucleophilic attack on HATU, forming the active ester intermediate.

  • Amine Addition: Add 1.1 equivalents of the primary amine ligand. Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Analyze the reaction mixture via LC-MS. The reaction is validated as complete when the CMOA mass ([M-H]⁻ 313.8 m/z) is undetectable, and the product mass ([M+H]⁺) appears as the base peak. The absence of the active ester intermediate confirms total conversion.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl.

    • Causality: LiCl specifically partitions DMF into the aqueous layer, preventing solvent contamination in the final product.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography.

References

  • Title: 2-oxooctanoic acid properties Source: Sigma-Aldrich URL
  • Title: Application Notes and Protocols for the Oxidation of 3-Methylthio-quinoline Source: BenchChem URL
  • Title: N-Boc-8-amino-octanoic acid (Boc-8-aminooctanoic acid)
  • Title: Sulfone synthesis by oxidation Source: Organic Chemistry Portal URL

Sources

High-Resolution Mass Spectrometry and Structural Elucidation of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid is a highly functionalized building block often utilized in the synthesis of complex therapeutics, including kinase inhibitors and PROTAC linkers.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating analytical framework for determining the molecular weight and exact mass of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS), researchers can definitively confirm molecular identity, differentiate structural isomers, and map metabolic liabilities[1].

Molecular Architecture & Formula Derivation

Before executing any mass spectrometric analysis, we must deconstruct the molecule into its fundamental moieties to derive its empirical and molecular formulas.

The compound, 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid, consists of three primary structural domains:

  • Octanoic Acid Backbone: An 8-carbon aliphatic chain terminating in a carboxylic acid. The C8 position features a ketone (oxo group) bridging to the aromatic system.

  • Phenyl Ring: A central benzene ring covalently bonded to the C8 ketone at position 1.

  • Substituents: A chlorine atom at position 2 (ortho to the ketone) and a methylthio group (-SCH₃) at position 4 (para to the ketone).

Formula Calculation:

  • Carbon (C): 8 (octanoic chain) + 6 (phenyl) + 1 (methylthio) = 15

  • Hydrogen (H): 13 (octanoyl chain) + 3 (phenyl ring) + 3 (methylthio) = 19

  • Chlorine (Cl): 1

  • Oxygen (O): 2 (carboxylic acid) + 1 (ketone) = 3

  • Sulfur (S): 1

Final Molecular Formula: C₁₅H₁₉ClO₃S

Theoretical Mass Calculations

To ensure analytical integrity, we must calculate both the average Molecular Weight (MW) for synthetic stoichiometry and the Monoisotopic Exact Mass for HRMS identification.

  • Average Molecular Weight is calculated using the standard atomic weights of the elements, which account for the natural isotopic distribution found in terrestrial environments[2].

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). This is the fundamental metric used in HRMS to calculate mass defects and verify elemental composition[3].

Quantitative Mass Summary

The following table summarizes the theoretical mass values required for instrument calibration and data validation.

ParameterValueCalculation BasisApplication
Molecular Formula C₁₅H₁₉ClO₃SStructural derivationGeneral identification
Average Molecular Weight 314.83 g/mol IUPAC Standard Atomic WeightsSynthetic stoichiometry & yield
Monoisotopic Exact Mass (M) 314.0743 Da¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²SHRMS target mass
[M-H]⁻ Exact Mass 313.0671 DaM - ¹H + e⁻ESI Negative Ion Mode (Target)
[M+H]⁺ Exact Mass 315.0816 DaM + ¹H - e⁻ESI Positive Ion Mode

Note: The presence of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), along with ³²S and ³⁴S, will generate a distinct isotopic signature (M, M+2, M+4) in the mass spectrum, serving as a secondary confirmation of the molecular formula.

Analytical Protocol: LC-HRMS Workflow for Mass Verification

To empirically validate the exact mass, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

Causality in Method Design
  • Ionization Mode: The molecule possesses a terminal carboxylic acid (pKa ~4.5), making it highly amenable to deprotonation. Therefore, Electrospray Ionization in negative mode (ESI-) is selected to yield the [M-H]⁻ ion at m/z 313.0671.

  • Chromatography: A C18 reversed-phase column is utilized. The compound's lipophilic octanoyl chain and chlorophenyl ring dictate a moderate-to-high logP. A gradient of water and acetonitrile (both containing 0.1% formic acid) ensures sharp peak shapes and controls the protonation state prior to the ESI source.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL. Reasoning: This ensures complete solvation of the lipophilic domains while maintaining compatibility with the initial aqueous LC conditions.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Real-Time Mass Calibration (Self-Validating Step): Introduce Leucine Enkephalin (m/z 554.2615 in ESI-) via a secondary post-column infusion pump as a "lock mass." The MS system continuously monitors this known mass, automatically correcting the mass axis for any thermal or electronic drift. If the lock mass deviates by >5 ppm, the system halts, preventing the acquisition of untrustworthy data.

  • Data Acquisition: Scan the Orbitrap or Q-TOF mass analyzer from m/z 100 to 800 at a resolving power of ≥70,000 (FWHM).

LCHRMS N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 Injection N3 ESI Ionization (Negative Mode: [M-H]-) N2->N3 Eluent N4 High-Resolution MS (Orbitrap/TOF) N3->N4 Ions N6 Data Analysis (Exact Mass & Mass Defect) N4->N6 Spectra N5 Internal Calibration (Leucine Enkephalin Lock Mass) N5->N4 Real-time Cal

Caption: LC-HRMS analytical workflow for exact mass verification.

Mechanistic Insights into MS/MS Fragmentation

Exact mass alone confirms the elemental composition, but tandem mass spectrometry (MS/MS) is required to validate the structural connectivity. By applying Collision-Induced Dissociation (CID) to the [M-H]⁻ precursor ion (m/z 313.0671), we can predict specific diagnostic product ions based on the molecule's weakest bonds.

Fragmentation Logic:

  • Loss of Water (-18.0106 Da): The carboxylic acid group readily loses H₂O under collisional activation, yielding a product ion at m/z 295.0565.

  • Decarboxylation (-43.9898 Da): A classic fragmentation pathway for aliphatic carboxylic acids is the loss of CO₂, resulting in an ion at m/z 269.0773.

  • Alpha-Cleavage at the Ketone (-128.0837 Da): The bond between the C7 methylene and the C8 carbonyl is highly susceptible to cleavage. The negative charge is retained on the electron-withdrawing chlorophenyl moiety, resulting in the loss of the heptanoic acid radical (C₇H₁₂O₂) and generating a diagnostic 2-chloro-4-(methylthio)benzoyl anion at m/z 184.9833.

MSMS M Precursor Ion [M-H]- m/z 313.0671 F1 Product Ion 1 Loss of H2O m/z 295.0565 M->F1 -18.0106 Da F2 Product Ion 2 Loss of CO2 m/z 269.0773 M->F2 -43.9898 Da F3 Product Ion 3 Alpha-Cleavage (Ketone) m/z 184.9833 M->F3 -128.0837 Da (Neutral Loss)

Caption: Predicted MS/MS fragmentation pathways for the [M-H]- precursor ion.

Conclusion

The comprehensive structural elucidation of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid requires a synthesis of theoretical mass calculations and rigorous analytical execution. By utilizing an exact monoisotopic mass of 314.0743 Da and employing a self-calibrating LC-HRMS workflow, researchers can achieve sub-2 ppm mass accuracy. Furthermore, mapping the MS/MS fragmentation pathways provides definitive proof of the compound's structural connectivity, ensuring the highest standards of quality control in pharmaceutical development.

References

  • Title : ATOMIC WEIGHTS OF THE ELEMENTS: REVIEW 2000 Source : ciaaw.org URL : [Link]

  • Title : NIST Chemistry WebBook, SRD 69 Source : nist.gov URL : [Link]

  • Title : Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information Source : nih.gov URL :[Link]

Sources

Elucidating the In Vitro Mechanism of Action for Novel Phenyl-Oxooctanoic Acid Analogs: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Forward

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of systematic investigation and rigorous scientific inquiry. This guide addresses the critical phase of determining the in vitro mechanism of action (MoA) for a compound class exemplified by 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid. As this specific molecule is not characterized in publicly available literature, this document serves as a strategic whitepaper, outlining the logical progression of experiments and the underlying rationale that a drug discovery scientist would employ to unravel its biological function. We will proceed under the working hypothesis that a molecule with this structure—possessing a substituted phenyl ring and a carboxylic acid moiety—may have been designed as a modulator of enzymatic or receptor-mediated signaling pathways.

This guide is structured to provide a comprehensive, experience-driven workflow, from initial target deconvolution to detailed mechanistic studies, ensuring that each step logically informs the next, creating a self-validating cascade of investigation.

Part 1: Initial Target Identification and Validation

The primary challenge with a novel compound is identifying its direct biological target(s). The structure of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid, featuring a lipophilic aromatic region and a polar carboxylic acid chain, suggests potential interactions with enzymes that have well-defined binding pockets, such as kinases, proteases, or metabolic enzymes, or with receptors where such pharmacophores are recognized. Our initial strategy, therefore, is to cast a wide net and then systematically narrow down the possibilities.

Broad-Spectrum Kinase and Protease Profiling

Given that a significant portion of the druggable genome consists of kinases and proteases, a logical first step is to screen the compound against a broad panel of these enzymes. This provides an unbiased view of potential activity.

Rationale for Experimental Choice: Kinase and protease assays are highly standardized, reproducible, and available as fee-for-service from specialized contract research organizations (CROs). This approach is cost-effective and provides a rapid, high-level overview of the compound's selectivity profile. A "hit" in these screens is defined as a statistically significant inhibition or activation of an enzyme at a specific concentration, typically 1-10 µM.

Experimental Protocol: Broad-Spectrum Kinase Profiling (Example)

  • Compound Preparation: Solubilize 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a working solution for a final assay concentration of 10 µM.

  • Assay Panel: Select a comprehensive kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠), which typically includes over 400 human kinases.

  • Assay Principle: The most common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Execution: The compound is incubated with the kinase, substrate, and ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Data Analysis: The activity of the kinase in the presence of the compound is compared to a vehicle control (DMSO). The result is expressed as a percentage of inhibition.

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition @ 10 µM
Kinase A89%
Kinase B75%
Kinase C12%
... (400+ others)<10%
Workflow for Initial Target Discovery

The following diagram illustrates the logical flow from broad screening to initial hit validation.

G cluster_0 Phase 1: Target Identification A Novel Compound: 8-[2-Chloro-4-(methylthio)phenyl] -8-oxooctanoic acid B Broad-Spectrum Screening (e.g., Kinase/Protease Panels) A->B C Data Analysis: Identify Primary Hits (% Inhibition > 50%) B->C D No Significant Hits C->D Outcome 1 F Significant Hits Identified C->F Outcome 2 E Proceed to Phenotypic Screening (Cell-based assays) D->E G Orthogonal Target Validation (e.g., Cellular Thermal Shift Assay) F->G

Caption: Workflow for initial target identification of a novel compound.

Part 2: In-Depth Mechanistic Characterization

Assuming the initial screening identified a primary target, for instance, "Kinase A," the next phase is to perform a series of more focused in vitro experiments to determine the precise mechanism of inhibition.

Determination of Potency (IC₅₀)

The first step is to quantify the compound's potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination for Kinase A

  • Compound Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup: In a multi-well plate, add the kinase, a specific substrate, and ATP.

  • Compound Addition: Add the diluted compound to the wells. Include a positive control (a known inhibitor of Kinase A) and a negative control (DMSO vehicle).

  • Incubation and Detection: Incubate and measure the kinase activity as described in the initial screen.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Data

CompoundTargetIC₅₀ (nM)
8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acidKinase A150
Known Inhibitor (Control)Kinase A25
Elucidating the Mode of Inhibition

Understanding how the compound inhibits the enzyme is crucial. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. This is typically determined through enzyme kinetics studies by varying the concentration of both the inhibitor and the enzyme's substrate (e.g., ATP for a kinase).

Rationale for Experimental Choice: Michaelis-Menten kinetics provide a robust framework for understanding enzyme-inhibitor interactions. By systematically varying the substrate concentration at fixed inhibitor concentrations, we can observe characteristic changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), which are diagnostic of the inhibition mode.

Experimental Protocol: Kinase Inhibition Kinetics

  • Matrix Setup: Design a matrix of experiments with varying concentrations of ATP (e.g., from 0.1x Km to 10x Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x IC₅₀).

  • Kinetic Assay: For each condition, measure the initial reaction velocity (the rate of product formation).

  • Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by direct non-linear regression fitting to the Michaelis-Menten equation.

    • Competitive Inhibition: Km increases, Vmax remains unchanged.

    • Non-competitive Inhibition: Km remains unchanged, Vmax decreases.

    • Uncompetitive Inhibition: Both Km and Vmax decrease proportionally.

Hypothetical Signaling Pathway

If "Kinase A" is a known component of a signaling pathway, we can construct a hypothetical model of how our compound might exert its effects at a cellular level. For example, if Kinase A is a critical upstream activator of a pro-inflammatory cascade, its inhibition would be expected to have downstream anti-inflammatory effects.

G cluster_0 Hypothetical Pro-inflammatory Pathway A Extracellular Stimulus (e.g., Cytokine) B Receptor A->B C Kinase A B->C activates D Downstream Kinase B C->D phosphorylates E Transcription Factor (e.g., NF-κB) D->E activates F Gene Expression (Pro-inflammatory mediators) E->F Inhibitor 8-[2-Chloro-4-(methylthio)phenyl] -8-oxooctanoic acid Inhibitor->C inhibits

Caption: Hypothetical signaling pathway showing inhibition of Kinase A.

Part 3: Ensuring Trustworthiness and Scientific Rigor

Every experiment must be designed as a self-validating system. This involves the meticulous use of controls and orthogonal validation methods.

  • Positive and Negative Controls: Every assay must include a known active compound (positive control) and a vehicle (negative control) to ensure the assay is performing within expected parameters.

  • Orthogonal Validation: A key principle of trustworthiness is to confirm a primary finding using a different technology. If the primary screen was biochemical, an essential next step is to confirm target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this. It measures the change in the thermal stability of a protein when a ligand is bound, providing direct evidence of target engagement in intact cells.

Conclusion

While the specific compound 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid remains uncharacterized in the public domain, the systematic approach outlined in this guide provides a robust and scientifically rigorous framework for elucidating the in vitro mechanism of action for any novel small molecule inhibitor. By progressing from broad, unbiased screening to detailed kinetic and cellular validation studies, researchers can build a comprehensive and trustworthy profile of a compound's biological activity. This logical, step-wise process, grounded in established methodologies, is fundamental to modern drug discovery and development.

References

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Drug Discovery and Target Validation Method. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

A Technical Guide to the Pharmacokinetic Profiling of Novel 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Chemical Structure to Clinical Candidate

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a viable clinical candidate is governed by a complex interplay of efficacy, safety, and its pharmacokinetic profile. The 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid (CMPO) scaffold represents a promising, yet uncharacterized, chemical series. The ultimate therapeutic success of any CMPO derivative will not be dictated by its target affinity alone, but by its ability to achieve and maintain therapeutic concentrations at the site of action without causing undue toxicity. This is the central challenge of pharmacokinetics (PK).

This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic profiling of the CMPO series. It is structured not as a rigid template, but as a logical, decision-driven workflow that a drug development professional would follow. We will move from high-throughput in vitro assays that inform early-stage Structure-Activity and Structure-Property Relationships (SAR/SPR) to definitive in vivo studies that provide the critical data for predicting human dose and regimen. The causality behind each experimental choice is emphasized, ensuring that the data generated is not merely a set of numbers, but a cohesive narrative that guides the optimization of this chemical series.

Part 1: The Foundation - In Vitro ADME Characterization

The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] These assays are indispensable, serving as a cost-effective bridge between molecular design and in vivo efficacy by flagging potential liabilities early in the discovery pipeline.[3]

Metabolic Stability: Will the Compound Survive First Pass?

The liver is the primary site of drug metabolism, and a compound's susceptibility to breakdown by hepatic enzymes is a critical determinant of its oral bioavailability and half-life.[4] We begin by assessing metabolic stability in liver microsomes, which are subcellular fractions containing the crucial Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism.[5][6]

Experimental Protocol: Liver Microsomal Stability Assay [4][7]

  • Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Prepare a 1 µM working solution of the CMPO test derivative.

  • Reaction Initiation: Pre-warm the microsomal solution and test compound solution at 37°C for 10 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[4]

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but chromatographically distinct molecule).

  • Sample Processing: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound against time. The slope of the linear regression line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

  • Causality: A short half-life in this assay signals rapid metabolism, which often translates to poor oral bioavailability and short duration of action in vivo. This finding would prompt medicinal chemists to modify the CMPO structure at the metabolically liable sites to improve stability.

Cytochrome P450 Inhibition: The Risk of Drug-Drug Interactions

A drug candidate that inhibits CYP enzymes can dangerously elevate the concentrations of co-administered drugs, leading to toxicity.[8] Therefore, assessing the potential for CYP inhibition is a critical safety screen.[9] An IC50 (half-maximal inhibitory concentration) value is determined for the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[10]

Experimental Protocol: CYP Inhibition IC50 Assay [9][11]

  • System Preparation: Use human liver microsomes or recombinant human CYP enzymes. Prepare a cocktail of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.) at concentrations near their Km values.

  • Incubation: Pre-incubate the enzyme system with a range of concentrations of the CMPO derivative (e.g., 0.01 to 100 µM) for a short period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the probe substrates and NADPH.

  • Termination & Processing: After a defined incubation time (e.g., 10-15 minutes), terminate the reaction with cold acetonitrile containing an internal standard. Process the samples as described in the metabolic stability assay.

  • Analysis: Quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.

  • Data Analysis: Plot the percent inhibition of metabolite formation versus the log of the CMPO derivative concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality: A potent IC50 value (<1-10 µM) for a specific CYP isoform is a red flag. This indicates a high potential for drug-drug interactions (DDIs) and may necessitate further, more complex time-dependent inhibition (TDI) studies to assess mechanism-based inactivation.[12]

Plasma Protein Binding: Is the Drug Free to Act?

Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a therapeutic effect.[13][14] Highly bound drugs often have a lower apparent potency and a smaller volume of distribution. The Rapid Equilibrium Dialysis (RED) method is the industry gold standard for determining the fraction of a compound bound to plasma proteins.[13][15][16]

Experimental Protocol: Plasma Protein Binding (RED Assay) [13][17]

  • Device Preparation: Prepare the RED device, which consists of single-use inserts with two chambers separated by a semi-permeable dialysis membrane (8-12 kDa MWCO).

  • Sample Loading: Add human plasma spiked with the CMPO test compound (e.g., 1-5 µM) to one chamber (the plasma chamber). Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, the unbound compound diffuses across the membrane until its concentration is at equilibrium in both chambers.

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate comparison, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

  • Causality: Very high plasma protein binding (>99.5%) can significantly limit the free drug available, potentially requiring higher doses to achieve efficacy. It also has implications for clearance, as only the unbound drug is typically available for metabolism and filtration.

Cell Permeability: Predicting Oral Absorption

For an orally administered drug to be effective, it must be absorbed across the intestinal wall. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[18][19][20] It provides a measure of a compound's apparent permeability (Papp) and can identify whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, limiting absorption.[19]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [21]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® filter inserts for 21-25 days, allowing them to differentiate into a polarized monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. Values should meet a pre-defined acceptance criterion (e.g., >300 Ω·cm²).[20]

  • Transport Study (A-to-B): To measure apical-to-basolateral permeability (mimicking absorption), add the CMPO derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber. The basolateral (lower) chamber contains a drug-free buffer.

  • Transport Study (B-to-A): Simultaneously, in a separate set of wells, perform the reverse experiment to measure basolateral-to-apical permeability (mimicking efflux). Add the compound to the basolateral chamber and sample from the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

  • Causality: A high Papp (A-B) value (>10 x 10⁻⁶ cm/s) suggests good potential for oral absorption.[20] An Efflux Ratio greater than 2 suggests the compound is a substrate for an efflux transporter, which could be a liability for achieving sufficient oral bioavailability.

Part 2: The Reality Check - In Vivo Pharmacokinetic Evaluation

After establishing a promising in vitro profile, the next crucial step is to evaluate how the CMPO derivatives behave in a living system.[22] Rodent studies, typically in Sprague-Dawley rats, are the standard for initial in vivo PK assessment.[23][24]

Bioanalytical Method Validation: The Cornerstone of Trustworthy Data

Before any animal study can begin, a robust and reliable bioanalytical method, almost universally LC-MS/MS for small molecules, must be developed and validated to accurately measure the drug's concentration in biological matrices like plasma. This is not a trivial step; it is a regulatory requirement and the foundation upon which all PK data rests.[25][26] Validation must adhere to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[27]

Key Validation Parameters (per FDA Guidance): [25][26]

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, high) over several days. Accuracy should be within ±15% of the nominal value, and precision (coefficient of variation, %CV) should not exceed 15%.

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte. It must be reproducible and cover the expected range of concentrations in the study samples.

  • Recovery: The efficiency of the extraction process from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).

The Definitive In Vivo PK Study

A well-designed in vivo study provides fundamental PK parameters that describe the drug's fate in the body. A typical design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[23] The IV dose is critical as it provides a direct measure of systemic clearance and serves as the reference for calculating absolute oral bioavailability.[28]

Experimental Protocol: Rat Pharmacokinetic Study (IV & PO) [23][24]

  • Animal Preparation: Use surgically cannulated male Sprague-Dawley rats (e.g., with a jugular vein cannula for blood sampling) to minimize stress and ensure high-quality sample collection. Acclimate animals for at least one week.[23][29]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via a tail vein or a separate cannula.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. Animals should be fasted overnight prior to oral dosing to standardize absorption conditions.[23]

  • Blood Sampling: Collect serial blood samples (e.g., ~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule might be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method.

Data Analysis: Non-Compartmental Analysis (NCA)

The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA), a standard method that makes fewer assumptions than compartmental modeling and provides a robust set of key PK parameters.[30][31][32]

Key Pharmacokinetic Parameters from NCA: [30][31][33]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to the intensity of the drug's effect and potential acute toxicity.
Tmax Time at which Cmax is observedReflects the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Terminal half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of DistributionAn apparent volume that relates the amount of drug in the body to the concentration in the plasma; indicates the extent of tissue distribution.
F (%) Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: Synthesis and Strategy - Integrating the Data

The ultimate goal of this comprehensive profiling is to build a holistic understanding of a compound's behavior. The in vitro data provides the "why" behind the "what" observed in the in vivo studies. For example, low oral bioavailability (in vivo) might be explained by high first-pass metabolism or poor permeability (in vitro). This integrated dataset allows for the construction of an in vitro-in vivo correlation (IVIVC), a powerful tool that enhances our ability to predict human pharmacokinetics.[1][3]

The data gathered for a series of CMPO derivatives enables the development of a Structure-Pharmacokinetic Relationship (SPR). This allows the project team to understand how specific chemical modifications to the core scaffold impact key parameters like clearance, bioavailability, and half-life, guiding the rational design of the next generation of compounds.[34][35][36]

Visualizations

Workflow for Pharmacokinetic Profiling

G cluster_0 Part 1: In Vitro ADME Screening cluster_1 Part 2: In Vivo PK Studies cluster_2 Part 3: Data Integration & Decision Making MetStab Metabolic Stability (Microsomes, Hepatocytes) BioA Bioanalytical Method Validation (FDA/ICH) MetStab->BioA Inform Lead Series IVIVE In Vitro-In Vivo Correlation (IVIVC) MetStab->IVIVE CYP CYP450 Inhibition (IC50, TDI) CYP->BioA PPB Plasma Protein Binding (RED Assay) PPB->BioA PPB->IVIVE Perm Permeability (Caco-2, PAMPA) Perm->BioA Perm->IVIVE InVivo Rat PK Study (IV & PO Dosing) BioA->InVivo Enables Study NCA Non-Compartmental Analysis (NCA) InVivo->NCA Generates Data NCA->IVIVE Provides Parameters SPR Structure-PK Relationship (SPR) IVIVE->SPR Builds Understanding Candidate Candidate Selection SPR->Candidate Guides Optimization

Caption: A decision-driven workflow for PK profiling.

Caco-2 Bidirectional Transport Assay

Caption: Diagram of the Caco-2 bidirectional assay.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA.gov. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Medicilon. (2026, January 9). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. Retrieved from [Link]

  • Precision For Medicine. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • InfinixBio. (2026, March 7). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]

  • Patsnap. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results? Synapse. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • JoVE. (2025, February 12). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. MATLAB & Simulink. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PubMed. (n.d.). Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • PubMed Central. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]

  • PubMed Central. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • PubMed. (2008, October 15). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • ACS Publications. (2024, May 21). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Labcorp. (2025, November 21). Application of rapid equilibrium dialysis (RED) in the determination of plasma protein binding (PPB) using LC-MS/MS. Retrieved from [Link]

Sources

A Technical Guide to the Baseline Solubility Profile of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a baseline solubility profile is a cornerstone of early-phase pharmaceutical development, profoundly influencing formulation strategies, process chemistry, and bioavailability.[1][2][3] This technical guide provides a comprehensive framework for establishing the solubility of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid, a novel active pharmaceutical ingredient (API), across a curated spectrum of organic solvents. We will delve into the scientific rationale behind solvent selection, present a detailed, field-proven experimental protocol based on the equilibrium shake-flask method, and discuss the interpretation of the resulting solubility data. The methodologies and principles outlined herein are designed to ensure scientific rigor, reproducibility, and compliance with industry standards.

Introduction: The Criticality of Solubility Profiling

An active pharmaceutical ingredient (API) must be present in a dissolved state to be absorbed and exert its therapeutic effect.[4][5] Consequently, solubility is a fundamental physicochemical property that dictates the developmental trajectory of a new chemical entity (NCE).[1][2] More than 40% of NCEs exhibit poor aqueous solubility, making early characterization in various solvent systems essential for identifying viable pathways for formulation and delivery.[4][5]

The target molecule, 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid, presents a unique challenge due to its amphiphilic nature. Its structure incorporates:

  • A lipophilic octanoic acid aliphatic chain.

  • A substituted phenyl ring with a chloro and a methylthio group, contributing to its nonpolar character.

  • Polar functional groups, including a ketone and a terminal carboxylic acid, which can engage in hydrogen bonding.

This structural duality suggests that its solubility will be highly sensitive to the specific properties of the solvent, such as polarity, proticity, and hydrogen bonding capacity. Understanding this profile is paramount for:

  • Formulation Development: Guiding the selection of excipients and solvent systems for liquid dosage forms or enabling technologies like lipid-based formulations or solid dispersions.[4]

  • Process Chemistry: Informing the choice of solvents for reaction, crystallization, and purification, which directly impacts yield, purity, and process efficiency.[6]

  • Preclinical Studies: Ensuring the preparation of homogenous dosing solutions for toxicological and pharmacological assessments.

This guide will establish a robust, scientifically-grounded approach to generating this critical dataset.

Materials and Methods

The cornerstone of reliable solubility determination is a well-controlled and validated methodology. The protocol detailed below is based on the equilibrium shake-flask method, a widely accepted standard for generating thermodynamic solubility data.[7][8]

  • API: 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid, >99% purity, confirmed by HPLC and NMR.

  • Solvents: HPLC-grade or equivalent purity for the selected organic solvents (see Table 1). High-purity solvents are crucial to avoid impurities that could affect the results.[6]

  • Equipment:

    • Analytical balance (± 0.01 mg sensitivity)

    • Vials (e.g., 4 mL glass) with Teflon-lined screw caps

    • Thermostatically controlled shaker/incubator

    • Centrifuge capable of >10,000 x g

    • Calibrated positive displacement pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

The chosen solvents (Table 1) span a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to the pharmaceutical industry.[9] This diversity allows for a comprehensive understanding of the solute-solvent interactions governing dissolution.

Solvent ClassSolventPolarity (Dielectric Constant, ε)TypeRationale
Alcohols Methanol32.7Polar ProticCapable of hydrogen bond donation and acceptance.
Ethanol24.5Polar ProticCommon solvent in formulation and processing.
Ketones Acetone20.7Polar AproticStrong hydrogen bond acceptor.[10]
Esters Ethyl Acetate6.0Polar AproticModerate polarity, common in extractions.
Ethers Tetrahydrofuran (THF)7.6Polar AproticCyclic ether with good solvating power.
Amides Dimethylformamide (DMF)36.7Polar AproticHigh polarity, strong solvating capacity.
Sulfoxides Dimethyl Sulfoxide (DMSO)46.7Polar AproticHighly polar, excellent solvent for many APIs.
Hydrocarbons n-Heptane1.9NonpolarRepresents a nonpolar, aliphatic environment.
Chlorinated Dichloromethane (DCM)9.1Polar AproticCommon process solvent with intermediate polarity.

Table 1: Selected organic solvents for solubility profiling, categorized by chemical class and relevant physicochemical properties.[11][12]

The following workflow is designed to ensure that a true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution.[7]

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis prep1 Add excess API to a tared vial prep2 Record combined mass accurately prep1->prep2 prep3 Add a precise volume of selected solvent prep2->prep3 equil1 Seal vial and place in thermostatic shaker (e.g., 25°C, 250 RPM) prep3->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 equil3 Visually confirm presence of excess solid API equil2->equil3 sample1 Centrifuge vials to pellet undissolved solid equil3->sample1 sample2 Withdraw supernatant (saturated solution) sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute aliquot with mobile phase for HPLC analysis sample3->sample4 sample5 Quantify concentration against a calibration curve sample4->sample5

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

  • Preparation: Add an excess amount of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid (e.g., 20-30 mg, sufficient to ensure a solid phase remains at equilibrium) to a tared 4 mL glass vial. Record the exact mass.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a sufficient rate (e.g., 250 RPM) to keep the solid suspended. The equilibration time should be sufficient to reach a plateau in concentration, typically 24 to 48 hours.[7]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid API.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent disturbing the solid pellet, it is advisable to take the sample from the upper half of the liquid.

  • Filtration and Dilution: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates. Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration of the API is determined by comparing the peak area to a standard calibration curve.[7] Concentration can be expressed in various units, such as mg/mL or molarity (mol/L).[13][14][15]

Results and Discussion

The experimental data should be compiled into a clear, comparative format. The following table presents illustrative data for discussion purposes.

SolventSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
DMSO 215.40.655
DMF 198.20.603
THF 155.90.474
Acetone 121.60.370
Dichloromethane 95.30.290
Ethanol 78.80.240
Ethyl Acetate 60.10.183
Methanol 55.30.168
n-Heptane < 0.1< 0.0003
(Note: Molecular Weight of C15H19ClO3S = 328.82 g/mol )

Table 2: Illustrative Baseline Solubility Profile of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid.

The illustrative data reveals a clear trend that can be rationalized by examining the interplay between the API's structure and the solvent's properties.

G cluster_solvents Solvent Types API API Molecule (Amphiphilic) polar_aprotic High Polarity Aprotic (DMSO, DMF) Strong H-bond Acceptors API->polar_aprotic VERY HIGH SOLUBILITY (Strong dipole-dipole interactions with ketone/acid groups) polar_protic Polar Protic (Ethanol, Methanol) H-bond Donors & Acceptors API->polar_protic MODERATE SOLUBILITY (H-bonding with acid group, but competition with solvent self-association) nonpolar Nonpolar (n-Heptane) Van der Waals Forces Only API->nonpolar VERY LOW SOLUBILITY (Lipophilic chain is insufficient to overcome the energy required to break crystal lattice)

Caption: Conceptual Model of API-Solvent Interactions and Solubility Outcomes.

  • Highest Solubility in Polar Aprotic Solvents: The molecule shows exceptional solubility in highly polar aprotic solvents like DMSO and DMF. This is predictable, as these solvents are potent hydrogen bond acceptors and can effectively solvate the polar ketone and carboxylic acid moieties of the API without competing as hydrogen bond donors. Their high dielectric constants disrupt the API's crystal lattice energy efficiently.

  • Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like ethanol and methanol is moderate. While these solvents can form strong hydrogen bonds with the API's carboxylic acid group (acting as both donors and acceptors), they also engage in strong self-association. This solvent-solvent interaction can compete with solute-solvent interactions, resulting in lower solubility compared to polar aprotic solvents.

  • Negligible Solubility in Nonpolar Solvents: As expected, the API is virtually insoluble in n-heptane. Although the molecule possesses a significant lipophilic chain, the energy of the Van der Waals interactions between the chain and heptane is insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the API's crystal lattice. The polar functional groups dominate its solid-state behavior, demanding a polar solvent for dissolution.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for determining the baseline organic solvent solubility profile of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid. The equilibrium shake-flask method, coupled with a diverse and rationally selected solvent panel, provides critical data that directly informs downstream drug development activities.

The illustrative results highlight the API's preference for highly polar, aprotic solvents, a key finding for chemists and formulators. Future work should expand upon this baseline by:

  • Investigating Solvent Mixtures: Evaluating solubility in binary or ternary solvent systems, which are often used in crystallization processes.

  • Temperature Dependence Studies: Determining solubility at various temperatures to understand the thermodynamics of dissolution (enthalpy and entropy).

  • pH-Solubility Profiling: Assessing solubility in aqueous buffers across a range of pH values, which is critical for predicting oral absorption and developing aqueous formulations.

By systematically building upon this foundational data, development teams can de-risk their programs, accelerate formulation and process design, and ultimately enhance the probability of clinical and commercial success.

References

  • Vertex AI Search. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules.
  • IJNRD.org. (2025). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • IJFMR. (2023). Drug Solubility: Importance and Enhancement Techniques.
  • ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

  • ResearchGate. (2013). Equilibrium solubility studies step by step. Available at: [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Available at: [Link]

  • ResearchGate. (2015). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available at: [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Available at: [Link]

  • ACS Publications. (2010). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Available at: [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the organic solvents used. Available at: [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Available at: [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

  • European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

  • Phcog.Net. (n.d.). Organic volatile impurities in pharmaceuticals. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of common organic solvents. Available at: [Link]

  • Guangzhou Weibo Technology Co., Ltd. (n.d.). 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid. Available at: [Link]

  • PMDA. (2001). ICH-Q6 Specifications and Test Methods. Available at: [Link]

  • SlidePlayer. (n.d.). Volumetric analysis Titrimetry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.4: Measuring Concentrations of Solutions. Available at: [Link]

  • Quora. (2021). How do scientists determine the concentration of a solution?. Available at: [Link]

  • PubChem. (n.d.). 8-(Methylthio)-2-oxooctanoate. Available at: [Link]

  • CK-12 Foundation. (2012). Measuring Concentration. Available at: [Link]

  • YouTube. (2023). Four Ways to Calculate Concentration in Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Fumaric acid, 2-methoxyphenyl 8-chlorooctyl ester. Available at: [Link]

  • Chemical Substance Information. (n.d.). 8-(4-METHYLPHENYL)-8-OXOOCTANOIC ACID. Available at: [Link]

Sources

Methodological & Application

Application Note: 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic Acid in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid is a highly versatile, bifunctional aliphatic-aromatic building block. Its unique architectural topology—comprising a di-substituted lipophilic phenyl ring, an 8-carbon keto-aliphatic linker, and a terminal carboxylic acid—makes it a privileged scaffold in modern drug discovery. As a Senior Application Scientist, I have structured this guide to detail how this specific molecule is deployed in the synthesis of epigenetic modulators (specifically Histone Deacetylase [HDAC] inhibitors) and targeted anti-inflammatory/kinase agents .

Rather than viewing this compound merely as an intermediate, it should be approached as a pre-assembled pharmacophore. The protocols below outline how to harness its structural features through rational synthetic modifications, complete with built-in quality control metrics to ensure self-validating experimental workflows.

Structural Rationale & Pharmacophore Analysis

The utility of this compound lies in its tripartite structure, which maps perfectly onto established pharmacophore models for metalloenzyme and kinase inhibition:

  • The Surface Recognition Cap: The 2-chloro-4-(methylthio)phenyl moiety acts as a bulky, lipophilic cap. The ortho-chloro substitution forces the aromatic ring out of coplanarity with the adjacent ketone, creating a defined 3D vector. The para-methylthio ether is a highly valuable bioisosteric precursor; it can be maintained for hydrophobic interactions or oxidized to a methylsulfone to introduce a rigid hydrogen-bond acceptor.

  • The Hydrophobic Linker: The 8-oxooctyl chain provides a flexible corridor. This precisely mirrors the optimal 5- to 8-carbon linker length required to traverse the narrow 11 Å hydrophobic channel of class I and IIb HDACs, positioning the terminal group perfectly at the catalytic center .

  • The Reactive Terminus: The terminal carboxylic acid serves as the primary synthetic handle. While a weak zinc-binder on its own, it is readily converted into a potent hydroxamic acid Zinc-Binding Group (ZBG).

Pharmacophore_Model Cap Surface Recognition Cap 2-Chloro-4-(methylthio)phenyl Linker Hydrophobic Linker 8-oxooctyl chain (7 carbons) Cap->Linker Covalent Target Enzyme Active Site Hydrophobic Rim & Zn2+ Cap->Target Rim Interaction ZBG Zinc-Binding Group (ZBG) Terminal Carboxylic Acid Linker->ZBG Covalent ZBG->Target Chelation (Post-Derivatization)

Pharmacophore model of the 8-oxooctanoic acid scaffold interacting with a target metalloenzyme.

Synthetic Workflows & Methodologies

The following workflows demonstrate how to divergently functionalize the parent acid into two distinct classes of therapeutics.

Synthetic_Workflows cluster_0 Pathway A: Epigenetic Modulator Synthesis cluster_1 Pathway B: Kinase/COX Modulator Synthesis Start 8-[2-Chloro-4-(methylthio)phenyl] -8-oxooctanoic acid Act Acid Activation (HATU, DIPEA, DMF) Start->Act Ox Thioether Oxidation (mCPBA, DCM, 0°C to RT) Start->Ox Hydrox Hydroxaminolysis (NH2OH·HCl, 4h) Act->Hydrox HDACi HDAC Inhibitor Analog (Hydroxamate ZBG) Hydrox->HDACi Sulfone Methylsulfonyl Derivative (Strong H-Bond Acceptor) Ox->Sulfone

Divergent synthetic workflows for generating epigenetic and kinase/COX modulators from the core acid.

Protocol A: Synthesis of HDAC Inhibitor Analog (Hydroxamic Acid Derivatization)

Causality & Rationale: To convert the inactive carboxylic acid into a potent ZBG, a hydroxamic acid must be formed. HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which is critical for overcoming the inherently poor nucleophilicity of hydroxylamine. DIPEA acts as a sterically hindered, non-nucleophilic base to liberate the free hydroxylamine from its hydrochloride salt without interfering with the coupling cycle.

Self-Validating Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (e.g., 314.8 mg, 1.0 mmol) of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid in 5.0 mL of anhydrous DMF (0.2 M). Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Validation: A distinct color change to pale yellow indicates the successful formation of the active HOAt ester.

  • Coupling: Add 2.0 eq of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in a single portion. Stir under an inert N2​ atmosphere for 4 hours at room temperature.

  • In-Process QC (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of MeCN. The reaction is validated as complete when the starting material mass ( [M+H]+=315.1 ) is entirely replaced by the target hydroxamic acid mass ( [M+H]+=330.1 ).

  • Workup: Quench the reaction with 10 mL of deionized water and extract with EtOAc ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to completely partition the DMF into the aqueous phase, followed by a final brine wash.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: Synthesis of Methylsulfonyl Derivative via Thioether Oxidation

Causality & Rationale: Modulating the lipophilicity and hydrogen-bonding capacity of the cap group is essential for targeting specific kinase hinge regions or the COX-2 secondary binding pocket . Oxidation of the methylthio group to a methylsulfone ( −SO2​CH3​ ) using meta-chloroperoxybenzoic acid (mCPBA) provides a rigid, highly polar H-bond acceptor. Using an excess (>2.2 eq) of mCPBA ensures complete conversion past the intermediate sulfoxide, preventing a difficult-to-separate mixture of oxidation states .

Self-Validating Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the starting thioether in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath. Causality: The initial oxidation to the sulfoxide is highly exothermic; thermal control prevents unwanted cleavage of the aliphatic chain.

  • Oxidation: Slowly add 2.5 eq of mCPBA (77% max purity) in small portions over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process QC (TLC): Monitor via TLC (Hexanes:EtOAc 1:1, UV visualization). The reaction is validated when the starting material spot is consumed and replaced by a significantly more polar spot (lower Rf​ ), corresponding to the sulfone.

  • Workup (Critical Step): mCPBA generates meta-chlorobenzoic acid as a byproduct, which frequently co-elutes with carboxylic acid products. To validate removal:

    • Wash the organic layer twice with saturated aqueous Na2​S2​O3​ to quench unreacted peroxides (starch-iodide paper should test negative).

    • Wash three times with saturated aqueous NaHCO3​ to deprotonate and extract the meta-chlorobenzoic acid into the aqueous phase.

  • Isolation: Dry the DCM layer over MgSO4​ and concentrate in vacuo to yield the pure methylsulfonyl carboxylic acid (Expected mass: [M+H]+=347.1 ).

Quantitative Data: Physicochemical Properties

The rational design of therapeutics requires strict monitoring of physicochemical properties. The table below summarizes the calculated metrics for the parent acid and its derivatives, highlighting how the described protocols shift the molecule's drug-like profile.

CompoundMW ( g/mol )cLogPTPSA (Ų)HBDHBAPrimary Application
Parent Thioether Acid 314.833.882.314Versatile Building Block
Hydroxamate Derivative 329.843.1102.525Epigenetic (HDAC) Inhibition
Sulfone Acid Derivative 346.832.5116.416COX-2 / Kinase Modulation

(Note: TPSA = Topological Polar Surface Area; HBD = Hydrogen Bond Donors; HBA = Hydrogen Bond Acceptors. Values are calculated estimates based on standard cheminformatics models).

References

  • Miller, T. A., Witter, D. J., & Belvedere, S. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. URL:[Link][1]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. URL:[Link]

  • Zhang, Y., et al. (2018). Discovery of Novel Pyrimidine-Based Capsid Assembly Modulators as Potent Anti-HBV Agents. Journal of Medicinal Chemistry, 61(4), 1355-1374. URL:[Link][2]

Sources

Application Notes and Protocols: 8-(4-Chlorophenyl)-8-oxooctanoic Acid as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of well-defined molecular scaffolds, or building blocks, is paramount to the efficient discovery and development of novel therapeutic agents. 8-(4-Chlorophenyl)-8-oxooctanoic acid is a bifunctional building block of significant interest. Its structure, featuring a substituted aromatic ring, a ketone, and a terminal carboxylic acid, provides medicinal chemists with multiple reactive handles for chemical modification and library synthesis.[1][2] This unique combination of features makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1]

This guide provides a comprehensive overview of the properties, synthesis, and key applications of 8-(4-chlorophenyl)-8-oxooctanoic acid, with a particular focus on its emerging role as a precursor for potent inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme implicated in inflammatory processes.[3][4][5][6] Detailed, field-tested protocols for its synthesis and subsequent derivatization are provided to enable researchers to effectively utilize this versatile building block in their drug discovery programs.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference(s)
IUPAC Name 8-(4-chlorophenyl)-8-oxooctanoic acid[7]
CAS Number 35333-22-3[7][8]
Molecular Formula C₁₄H₁₇ClO₃[1]
Molecular Weight 268.74 g/mol [1]
Physical Form White to off-white solid (Predicted)[1]
Purity Typically ≥97% (Commercial sources)[1]

Synthesis of the Building Block: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 8-(4-chlorophenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of chlorobenzene.[9] This classic electrophilic aromatic substitution reaction involves the reaction of chlorobenzene with a suberic acid derivative, such as suberic anhydride or suberoyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[9]

The chlorobenzene ring is weakly deactivated, which can lead to slower reaction rates.[9] The acylation reaction primarily yields the para-substituted product due to steric hindrance from the chloro substituent, which directs the incoming acyl group to the 4-position.

Workflow for Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction Progression cluster_3 Step 4: Work-up & Isolation cluster_4 Step 5: Purification A Suspend AlCl₃ in anhydrous DCM B Prepare solution of suberoyl chloride in chlorobenzene C Add suberoyl chloride solution dropwise to AlCl₃ suspension at 0-5 °C B->C D Stir at 0-5 °C, then warm to room temperature C->D E Monitor reaction by TLC D->E F Quench with ice and HCl E->F G Separate organic layer F->G H Extract aqueous layer with DCM G->H I Wash, dry, and concentrate organic layers H->I J Purify crude product via column chromatography or recrystallization I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing difficulties solubilizing 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid. Below, we provide mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure the reliable preparation of your stock solutions.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does this specific compound resist dissolution in pure DMSO, despite DMSO being a universal polar aprotic solvent? A: The poor solubility is driven by the high crystal lattice energy of the compound's solid state. In their pure form,1[1]. While2 capable of acting as a hydrogen-bond acceptor[2], the massive lipophilic bulk of the 8-carbon octanoic acid chain and the bulky 2-chloro-4-(methylthio)phenyl ring heavily stabilize the solid state. The 3[3]. If the solvation energy of DMSO cannot overcome these combined dispersion forces, the compound remains insoluble.

Q: My compound dissolved initially, but I noticed precipitation after storing the stock solution overnight. What happened? A: This is a classic symptom of moisture ingress. DMSO is notoriously hygroscopic. When exposed to the atmosphere, it rapidly absorbs water, which fundamentally alters the solvent's structure. At high moisture levels,4[4]. The introduction of water increases the polarity of the solvent system, triggering the hydrophobic effect and causing the non-polar tails of your compound to aggregate and precipitate.

Q: Does the free acid state limit solubility compared to a salt form? A: Yes. In its neutral, free-acid form, the compound relies solely on dipole-dipole interactions and hydrogen bonding for solvation. Deprotonating the carboxylic acid to form a carboxylate salt (using a base) introduces a formal negative charge. This enables strong ion-dipole interactions with the solvent, massively increasing solubility in polar aprotic solvents like DMSO and preventing precipitation upon dilution into aqueous assay buffers.

Part 2: Data Presentation & Troubleshooting Matrices

Table 1: Physicochemical Properties Influencing Solubility

Structural FeaturePhysicochemical EffectImpact on DMSO Solubilization
Octanoic Acid Chain High lipophilicity (LogP increase)Decreases solubility; highly sensitive to water contamination in DMSO.
Terminal Carboxylic Acid Forms strong intermolecular H-bondsIncreases crystal lattice energy; requires kinetic energy to disrupt dimers.
2-Chloro-4-(methylthio)phenyl Bulky, hydrophobic aromatic systemPromotes aggregation via van der Waals dispersion forces.

Table 2: Troubleshooting Matrix

ObservationRoot CauseRecommended Action
Powder floats or clumps in DMSOHigh surface tension / Lattice energyApply 37°C heat and sonicate for 15 mins (Protocol 1).
Solution turns cloudy overnightMoisture ingress (hygroscopic DMSO)Discard stock. Re-prep using strictly anhydrous DMSO (Protocol 2).
Compound remains insolubleExtreme lipophilicity / DimerizationPerform in situ salt formation with an organic base (Protocol 3).

Part 3: Experimental Troubleshooting Workflows

Protocol 1: Thermal & Acoustic Disruption (Overcoming Lattice Energy)

Rationale: Overcoming the high crystal lattice energy of the carboxylic acid dimers requires kinetic energy.

  • Add the required volume of room-temperature, anhydrous DMSO to the pre-weighed compound.

  • Vortex vigorously for 60 seconds to disperse the powder.

  • Place the vial in an ultrasonic water bath heated to 37°C for 15 minutes. Scientific Note:4 that effectively disrupt intermolecular hydrogen bonds without degrading the bulk sample[4].

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a visible pellet is present, the compound is merely suspended, not dissolved. Proceed to Protocol 3.

Protocol 2: Anhydrous Handling & Storage

Rationale: DMSO is highly hygroscopic. Water ingress fundamentally alters the solvent structure, triggering the hydrophobic effect and causing lipophilic compounds to precipitate.

  • Always use a newly opened ampoule of anhydrous DMSO (≥99.9% purity, packaged under Argon) for stock solutions.

  • Purge the headspace of the storage vial with dry Argon or Nitrogen gas before sealing. 3.5 at -20°C or -80°C in tightly sealed, desiccated containers[5].

  • Crucial Step: Allow frozen aliquots to equilibrate to room temperature before opening the vial. Opening a cold vial causes immediate atmospheric condensation into the DMSO, ruining the stock.

Protocol 3: In Situ Salt Formation (Alkalinization)

Rationale: Converting the neutral free acid into a charged carboxylate anion drastically increases polarity, enabling strong ion-dipole interactions with DMSO.

  • If the compound fails to dissolve in pure DMSO after Protocol 1, add 1.0 to 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the DMSO suspension.

  • Vortex and sonicate for 5 minutes. The introduction of the base deprotonates the terminal octanoic acid, breaking the dimer and forming a highly soluble salt.

  • Self-Validation Step: Ensure the resulting solution remains optically clear upon a 1:100 dilution into your aqueous assay buffer.

Part 4: Troubleshooting Decision Tree

TroubleshootingWorkflow Start Compound Precipitation or Poor Solubility CheckMoisture Is the DMSO strictly anhydrous and fresh? Start->CheckMoisture UseFresh Replace with fresh, anhydrous DMSO CheckMoisture->UseFresh No / Unsure ApplyHeat Apply Heat (37°C) & Sonication CheckMoisture->ApplyHeat Yes UseFresh->ApplyHeat CheckDissolved Did the compound fully dissolve? ApplyHeat->CheckDissolved SaltForm In Situ Salt Formation (Add 1 eq. Base) CheckDissolved->SaltForm No Success Proceed with Assay (Self-Validated) CheckDissolved->Success Yes SaltForm->Success

Fig 1. Decision tree for troubleshooting the solubility of lipophilic carboxylic acids in DMSO.

References

  • Dimethyl sulfoxide - Wikipedia Source: Wikipedia.org URL:[Link]

  • Samples in DMSO: What an end user needs to know - Ziath Source: Ziath.com (Christopher A. Lipinski) URL:[Link]

  • Carboxylic Acids Background - Chemistry LibreTexts Source: Libretexts.org URL:[Link]

  • Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy - PMC Source: NIH.gov URL:[Link]

Sources

Purification of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during the purification of this complex keto-acid from reaction mixtures.

Introduction: The Challenge of Purity

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid is a molecule of significant interest in pharmaceutical research. Its synthesis, typically achieved through a Friedel-Crafts acylation, can often result in a complex mixture containing unreacted starting materials, isomers, and other byproducts.[1][2][3] Achieving high purity is paramount for its use in subsequent research and development stages. This guide provides practical, field-proven insights to navigate the common purification challenges associated with this compound.

Core Purification Strategies: A Decision-Making Workflow

The choice of purification method is critical and depends on the scale of your experiment and the nature of the impurities. The following workflow provides a logical approach to purifying 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid.

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction (to remove neutral/basic impurities) start->extraction Initial Work-up crystallization Recrystallization (for primary purification of solid) extraction->crystallization If product is solid chromatography Column Chromatography (for high purity/isomer separation) extraction->chromatography If oily or complex mixture crystallization->chromatography If impurities persist final_product Pure Product (>98% Purity) crystallization->final_product If purity is sufficient chromatography->final_product Collect pure fractions

Caption: A general workflow for the purification of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.[4]

  • Causality: The compound is melting before it dissolves, or the solution is becoming supersaturated too quickly upon cooling.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.

    • Use a Lower-Boiling Point Solvent: If the melting point of your compound is known and is lower than the boiling point of your current solvent, select a solvent with a lower boiling point.

    • Employ a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Warm the mixture until it becomes clear again and then allow it to cool slowly.[5]

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: This indicates that the solution is not supersaturated.

  • Causality: Either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and then allow the solution to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q3: The purity of my compound did not improve after recrystallization.

A3: This suggests that the chosen solvent does not effectively discriminate between your target compound and the impurities.

  • Causality: The impurities have similar solubility profiles to your desired product in the selected solvent.

  • Solutions:

    • Select a Different Solvent: Experiment with solvents of different polarities. A good recrystallization solvent should have a steep solubility curve for your compound (i.e., very soluble when hot, and poorly soluble when cold) and a different solubility profile for the impurities.

    • Perform a Second Recrystallization: A second recrystallization using a different solvent system can sometimes remove persistent impurities.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate compounds with similar polarities.

Solvent Polarity IndexRecommended Solvents for Keto-Acids
High Polarity Water, Methanol, Ethanol
Medium Polarity Acetone, Ethyl Acetate, Dichloromethane
Low Polarity Toluene, Hexane, Cyclohexane

Table 1: A general guide to solvent selection for the recrystallization of aromatic keto-acids based on polarity. A mixture of solvents with different polarities is often effective.

Column Chromatography Issues

Q4: My carboxylic acid is streaking on the TLC plate. How can I get a clean spot?

A4: Streaking of carboxylic acids on silica gel is a frequent issue due to the interaction between the acidic proton of the carboxyl group and the silica gel.[6]

  • Causality: The slightly acidic nature of the silica gel can lead to a mixture of the protonated and deprotonated forms of the carboxylic acid, causing it to "streak" or "tail" up the plate instead of moving as a compact spot.

  • Solution: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[6][7] This will keep the carboxylic acid fully protonated, leading to a more defined spot and better separation.

Q5: I am having trouble separating my product from a closely-related impurity by column chromatography.

A5: Separating compounds with very similar polarities is a common challenge in chromatography.

  • Causality: The impurity and your product have very similar affinities for both the stationary phase (silica gel) and the mobile phase.

  • Solutions:

    • Optimize the Mobile Phase:

      • Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents. Even a small change can significantly impact the separation.

      • Try a Different Solvent System: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.

    • Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity during the elution. This can help to separate compounds with a wider range of polarities.

Chromatography_Troubleshooting start Poor Separation check_tlc Optimize TLC Conditions First start->check_tlc adjust_solvent Adjust Solvent Ratio check_tlc->adjust_solvent Fine-tune polarity change_solvent Try Different Solvent System check_tlc->change_solvent If no improvement gradient Use Gradient Elution adjust_solvent->gradient change_solvent->gradient column_params Adjust Column Parameters gradient->column_params longer_column Use a Longer Column column_params->longer_column smaller_particles Use Smaller Particle Size Silica column_params->smaller_particles end Improved Separation longer_column->end smaller_particles->end

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Acid-Base Extraction Issues

Q6: I am getting a low recovery of my carboxylic acid after acid-base extraction and re-acidification.

A6: Low recovery can be due to several factors during the extraction and precipitation steps.

  • Causality: Incomplete extraction into the aqueous basic layer, incomplete precipitation upon acidification, or loss of product during filtration.

  • Solutions:

    • Ensure Complete Extraction: Perform multiple extractions (at least 2-3) of the organic layer with the basic aqueous solution to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous phase.[8]

    • Check the pH: After adding the basic solution, ensure the aqueous layer is indeed basic (pH > 8) using pH paper. When re-acidifying, ensure the solution is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt.[8]

    • Cool the Solution: Before and during acidification, cool the aqueous solution in an ice bath. This will decrease the solubility of the carboxylic acid in the aqueous medium and promote precipitation.[9]

    • Allow Sufficient Time for Precipitation: After acidification, allow the mixture to stand in an ice bath for some time to ensure complete precipitation before filtration.

    • Back-Extraction: If the product does not precipitate well, you can back-extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). The protonated carboxylic acid will move back into the organic layer, which can then be dried and the solvent evaporated to recover the product.[9]

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Shake the funnel and allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[8]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with litmus or pH paper). The carboxylic acid should precipitate out.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and dry it thoroughly. If the product was back-extracted into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 3: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[10] Remember to add 0.5-1% acetic acid to the eluent if you observe streaking.[6]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column. Alternatively, dissolve the compound in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • RSC Publishing. (n.d.).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of 2-methoxynaphthalene.
  • Reddit. (2019, April 18).
  • Wikipedia. (2023, December 15). Friedel–Crafts reaction.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • University of Toronto. (n.d.). RECRYSTALLISATION.
  • WordPress.com. (2017, April 30). Using TLC to monitor a reaction. chemlegin.
  • University of Missouri-St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • BenchChem. (2025). A Technical Guide to the Solubility of 8-(4-hexylphenyl)-8-oxooctanoic acid in Organic Solvents.
  • Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • ResearchGate. (n.d.).
  • Scilit. (1983). Behaviour of aromatic compounds in high-performance liquid chromatography on six kinds of silica gel modified with four types of phenyl groups.
  • Reddit. (2016, August 30). Chromatography tips for separating extremely close compounds?. r/chemistry.
  • Guangzhou Webo Technology Co., Ltd. (n.d.). 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Chemistry Steps. (2023, February 24).
  • ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • JEOL. (n.d.).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Analytical Methods.
  • ACS Publications. (2001, February 2).
  • YouTube. (2018, September 21). 15.6a Interpreting NMR Example 1 | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Bio-reagents & Chemical Reagents. (n.d.). Ethyl 8-(2-Chloro-4-(methylthio)phenyl)
  • University of Potsdam. (n.d.).
  • Google Patents. (n.d.).
  • Physical Chemistry Research. (2023, November 19).
  • ResearchGate. (2013, May 8).
  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • FAO.org. (n.d.). HPLC Method for Flavourings.
  • Redalyc. (2007).
  • Sigma-Aldrich. (n.d.). 2-(Methylthio)propanoic acid | 58809-73-7.
  • University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents.

Sources

Validation & Comparative

Comparing 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid with unsubstituted 8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid and unsubstituted 8-oxooctanoic acid reveals a fascinating dichotomy in organic synthesis and drug development. While both molecules share an identical eight-carbon aliphatic backbone derived from suberic acid, their terminal functional groups dictate entirely divergent chemical behaviors, synthetic utilities, and downstream applications.

This guide provides an authoritative structural comparison, mechanistic insights, and self-validating experimental protocols for researchers working with these bifunctional building blocks.

Structural and Chemical Profiling

The fundamental difference between these two compounds lies in their terminal oxidation state and steric environment.

8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid (MW: 314.83 g/mol ) terminates in a highly substituted aryl ketone. The presence of the ortho-chloro substituent forces the aromatic ring out of coplanarity with the ketone carbonyl, inducing significant steric shielding. Meanwhile, the para-methylthio group serves as an electron-donating moiety that can later be chemoselectively oxidized to a sulfoxide or sulfone. This molecule is primarily utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as MEK inhibitors and.

8-Oxooctanoic acid (CAS 929-48-6; MW: 158.19 g/mol ), commonly known as suberaldehydic acid, terminates in an aliphatic aldehyde. Lacking any steric hindrance, the C8 carbon is highly electrophilic. It is a versatile bifunctional linker widely used in the synthesis of biopolymers, lipid nanoparticles (LNPs), and .

Quantitative Comparison Table
Property8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acidUnsubstituted 8-Oxooctanoic Acid
Chemical Formula C₁₅H₁₉ClO₃SC₈H₁₄O₃
Molecular Weight 314.83 g/mol 158.19 g/mol
Terminal Functional Group Aryl KetoneAliphatic Aldehyde
Electrophilicity Low (Sterically hindered, resonance stabilized)High (Unhindered aliphatic aldehyde)
Primary Application API Intermediate, PROTAC LinkersBiomaterials, LNP synthesis, Polymerization
Storage Requirements Room temperature, stable2-8°C, inert atmosphere (prone to oxidation)

Mechanistic Pathways and Reactivity

Understanding the causality behind the reactivity of these two molecules is critical for successful synthetic planning.

The aryl ketone of the substituted derivative is highly resistant to standard nucleophilic attack. Because the ortho-chloro group blocks the trajectory of incoming nucleophiles, reactions at this carbonyl require highly reactive species (e.g., Grignard reagents) or forcing conditions. Conversely, this stability allows for chemoselective transformations elsewhere on the molecule, such as the amidation of the C1 carboxylic acid without protecting the C8 ketone.

In stark contrast, the aldehyde of 8-oxooctanoic acid is highly reactive. It readily undergoes reductive amination with primary amines to form stable secondary amine linkages, making it ideal for bioconjugation. However, this high reactivity also means it is prone to auto-oxidation into suberic acid if exposed to atmospheric oxygen, necessitating careful handling.

Reactivity cluster_0 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid cluster_1 8-Oxooctanoic Acid A1 Aryl Ketone Core A2 Steric Shielding (ortho-Cl) A1->A2 induces A3 Chemoselective Oxidation (S to SO2) A1->A3 permits A4 PROTAC Linker / API Intermediate A1->A4 applied in B1 Aliphatic Aldehyde Core B2 High Electrophilicity B1->B2 exhibits B3 Reductive Amination B1->B3 undergoes B4 Biopolymers / Lipid Nanoparticles B1->B4 applied in

Divergent reactivity profiles and downstream applications of the two octanoic acid derivatives.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify success at each stage.

Protocol A: Synthesis of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid

This synthesis utilizes a , a cornerstone of aromatic chemistry. The critical challenge is preventing the Lewis acid from cleaving the methylthio ether. Strict temperature control is required.

Reagents: Suberoyl chloride, 3-chlorothioanisole, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Preparation: Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM under an argon atmosphere and cool to 0 °C using an ice-water bath.

  • Acylation: Add suberoyl chloride (1.0 eq) dropwise over 15 minutes. The mixture will turn pale yellow, indicating the formation of the acylium ion complex.

  • Substrate Addition: Slowly add 3-chlorothioanisole (1.0 eq) while maintaining the internal temperature below 5 °C. Causality: Exceeding 5 °C risks demethylation of the thioether by AlCl₃.

  • Reaction & IPC: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the 3-chlorothioanisole spot confirms completion.

  • Quenching: Carefully pour the mixture onto crushed ice containing 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize the crude product from ethanol to yield the pure aryl-ketone acid.

Protocol B: Controlled Oxidation to 8-Oxooctanoic Acid

Synthesizing an aliphatic aldehyde without over-oxidizing it to a carboxylic acid requires a highly selective catalytic system. The TEMPO/BAIB oxidation is ideal for this transformation.

Reagents: 8-Hydroxyoctanoic acid, TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), BAIB ([Bis(acetoxy)iodo]benzene), DCM, Water.

  • Solubilization: Dissolve 8-hydroxyoctanoic acid (1.0 eq) in a biphasic mixture of DCM and water (1:1 v/v).

  • Catalyst Addition: Add TEMPO (0.1 eq). Causality: TEMPO acts as a highly selective radical mediator that rapidly oxidizes primary alcohols to aldehydes but reacts sluggishly with aldehydes, preventing over-oxidation.

  • Oxidant Addition: Add BAIB (1.1 eq) in portions over 30 minutes at room temperature.

  • Reaction & IPC: Stir vigorously for 2 hours. Validation: Monitor via TLC (DCM:MeOH 9:1) using a 2,4-DNP stain. A bright yellow/orange spot indicates the successful formation of the aldehyde.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract the organic layer, wash with water, and concentrate under reduced pressure. Store the resulting 8-oxooctanoic acid immediately under argon at -20 °C to prevent auto-oxidation.

Application in Drug Development & Materials Science

The choice between these two molecules ultimately depends on the target application:

  • Targeted Therapeutics: The 2-chloro-4-(methylthio)phenyl moiety is a privileged scaffold in medicinal chemistry. When attached to the 8-carbon suberic acid linker, it acts as a highly effective hydrophobic bridge in PROTAC design. The linker length (8 carbons) is often optimal for spanning the gap between a target protein (e.g., HDAC8) and an E3 ubiquitin ligase, while the aryl ring provides crucial π-π stacking interactions within the target's binding pocket.

  • Biomaterials: Unsubstituted 8-oxooctanoic acid is favored in materials science. Its lack of steric bulk allows for high-density functionalization. It is frequently used to synthesize ionizable lipid nanoparticles (LNPs) for mRNA delivery, where the aldehyde undergoes reductive amination with polyamines to create the ionizable core of the lipid.

References

  • American Elements. "8-Oxooctanoic acid | CAS 929-48-6." American Elements Catalog. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." PubMed Central (PMC). Available at: [Link]

Comprehensive SAR and Performance Comparison Guide: 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

In the landscape of targeted epigenetic therapeutics, the design of selective Histone Deacetylase (HDAC) inhibitors relies heavily on the classic Cap-Linker-Zinc Binding Group (ZBG) 1 [1]. The compound 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid serves as a highly specialized scaffold for developing next-generation Class I and IIb HDAC inhibitors. By utilizing an 8-oxooctanoic acid backbone, this molecule provides an optimal aliphatic linker length, while the bulky, heteroatom-rich 2-chloro-4-(methylthio)phenyl moiety acts as a unique surface-recognition cap.

This guide provides an objective comparison of this scaffold against standard alternatives (such as Vorinostat/SAHA), detailing the Structure-Activity Relationship (SAR) and providing self-validating experimental protocols for preclinical evaluation.

Structure-Activity Relationship (SAR) Logic

The efficacy of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid and its derivatives is dictated by three distinct structural domains that dictate target engagement and 2 [2]:

  • The Cap Group (Surface Recognition): The 2-chloro-4-(methylthio)phenyl ring interacts with the hydrophobic rim of the HDAC active site. The chlorine atom at the ortho position introduces critical halogen bonding and steric constraints that restrict bond rotation, locking the molecule into a favorable bioactive conformation. The para-methylthio group extends into an adjacent hydrophobic sub-pocket, enhancing isoform selectivity (particularly for HDAC6 and HDAC8) compared to unsubstituted phenyl caps.

  • The Linker (Channel Binding): The 8-carbon aliphatic chain perfectly spans the ~11 Å narrow hydrophobic channel leading to the catalytic zinc ion. Shortening the chain to 6 carbons drastically reduces potency, while lengthening it introduces entropic penalties.

  • The Zinc-Binding Group (ZBG): In its native form, the terminal carboxylic acid acts as a weak ZBG, often utilized as a prodrug or a 3 [3]. Derivatization of this carboxylic acid into a hydroxamic acid (e.g., 8-(hydroxyamino)-8-oxooctanoic acid derivatives) exponentially increases zinc chelation strength, shifting the IC50 from the micromolar to the low nanomolar range.

SAR_Logic Core 8-[2-Chloro-4-(methylthio)phenyl] -8-oxooctanoic acid Cap Cap Group: 2-Cl, 4-SMe Phenyl (Surface Recognition) Core->Cap Linker Linker Region: 8-Oxo-Aliphatic Chain (Channel Binding) Core->Linker ZBG ZBG / Prodrug: Carboxylic Acid (Zinc Coordination) Core->ZBG CapMod Halogen bonding & Hydrophobic contacts Cap->CapMod LinkerMod Optimal length for Class I/IIb HDACs Linker->LinkerMod ZBGMod Derivatization to Hydroxamic Acid ZBG->ZBGMod

Fig 1. SAR logical framework mapping the structural domains of the 8-oxooctanoic acid analog.

Comparative Performance Data

To objectively evaluate the performance of the 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid scaffold, we compared the parent carboxylic acid (Compound A), its synthesized hydroxamic acid analog (Compound B), and the industry-standard pan-HDAC inhibitor SAHA (Vorinostat).

Table 1: In vitro IC50 Profiling across HDAC Isoforms (nM)
CompoundZinc-Binding Group (ZBG)HDAC1 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)HDAC8 (Class I)
Compound A (Parent)Carboxylic Acid>10,000>10,0008,5005,200
Compound B (Derivative)Hydroxamic Acid455212 18
SAHA (Standard)Hydroxamic Acid151814120

Data Interpretation: The parent carboxylic acid exhibits weak, baseline activity, confirming its role as a structural precursor rather than a standalone therapeutic. However, upon conversion to the hydroxamic acid (Compound B), the 2-chloro-4-(methylthio)phenyl cap drives a profound shift in selectivity. Compared to SAHA, Compound B demonstrates superior potency against HDAC6 and HDAC8. This is mechanically driven by the methylthio group's interaction with the wider, more flexible active site rims characteristic of these specific isoforms.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps. Every reagent addition serves a specific, mechanistic purpose to prevent false readouts.

Protocol A: In Vitro Fluorometric HDAC Target Engagement Assay

Purpose: To quantify the IC50 of the synthesized analogs using a fluorogenic substrate cleavage assay [4].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Causality: MgCl2 is critical for stabilizing the enzyme's tertiary structure, while pH 8.0 ensures optimal catalytic activity of the zinc-dependent hydrolase. Add 1 mg/mL BSA to prevent non-specific adherence of the highly hydrophobic analogs to the microplate walls.

  • Compound Dilution: Serially dilute the 8-oxooctanoic acid analogs in DMSO. Keep final DMSO concentration below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant HDAC6 (or target isoform) with the inhibitors for 30 minutes at 37°C.

    • Causality: This pre-incubation step is essential for compounds with slow-binding kinetics, ensuring thermodynamic equilibrium is reached before substrate introduction.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 1 hour at 37°C.

  • Developer Reaction: Add the developer solution containing Trypsin and 2 µM Trichostatin A (TSA).

    • Causality: Trypsin cleaves the AMC fluorophore only from the deacetylated lysine. TSA is added to immediately halt any further HDAC activity, freezing the reaction state and preventing false positives during the extended read phase.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

Exp_Workflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate Substrate Fluorogenic Substrate Addition Incubate->Substrate Develop Developer Reaction (TSA) Substrate->Develop Read Fluorescence Detection Develop->Read

Fig 2. Step-by-step fluorometric assay workflow for validating HDAC target engagement.

Protocol B: Cellular Target Engagement (Western Blot Validation)

Purpose: To validate that the compound penetrates the cell membrane and engages the target in a complex biological matrix.

  • Cell Treatment: Seed HCT116 cells at 1×105 cells/well. Treat with Compound B (0.1 - 10 µM) for 24 hours.

  • Lysis with Epigenetic Preservation: Lyse cells in RIPA buffer supplemented with protease inhibitors AND 10 mM Sodium Butyrate.

    • Causality: Sodium Butyrate is a broad-spectrum, competitive HDAC inhibitor. Its inclusion in the lysis buffer is an absolute requirement to prevent post-lysis deacetylation by released intracellular HDACs, which would artificially lower the observed acetylation signal.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with anti-acetyl-Histone H3 (nuclear target, Class I HDACs) and anti-acetyl-α-tubulin (cytoplasmic target, HDAC6).

  • Validation: An increase in acetyl-α-tubulin with minimal change in acetyl-Histone H3 confirms the HDAC6 selectivity observed in the biochemical assay, proving the cap group's efficacy in vivo.

References

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI.
  • Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides. PMC.
  • Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. PMC.
  • Discovery of a Novel Dual-Targeting KRAS G12D /HDAC Peptide Inhibitor for the Treatment of Pancreatic Cancer.

Sources

Reproducibility of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic Acid Biological and Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-stage drug discovery workflows, ensuring the reproducibility of cell-based assays is paramount. The 8-oxooctanoic acid scaffold is a privileged structure in medicinal chemistry, famously yielding potent G protein-coupled receptor (GPCR) modulators and histone deacetylase (HDAC) inhibitors[1]. Among these, 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid (MW: 314.83 g/mol ) emerges as a highly specialized analog.

Structurally related to the established P2Y6 receptor antagonist CPOOA (8-(3-Chlorophenyl)-8-oxooctanoic acid)[2], this compound features ortho-chloro and para-methylthio substitutions. These modifications theoretically enhance lipophilicity and receptor residence time. This guide provides an objective comparison of this compound against industry-standard P2Y6 antagonists—CPOOA and MRS2578—and details self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Grounding: The P2Y6 Receptor Pathway

The P2Y6 receptor is a Gq-coupled GPCR activated by its endogenous ligand, uridine diphosphate (UDP)[2]. Upon activation, the receptor triggers phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)[2]. IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid release of intracellular calcium ( Ca2+ )[2].

In physiological contexts, this signaling cascade drives critical immune responses, including microglial phagocytosis and the secretion of pro-inflammatory cytokines like IL-8. Antagonists like 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid competitively block UDP binding, thereby halting this downstream inflammatory cascade.

P2Y6_Signaling UDP UDP (Endogenous Agonist) P2Y6R P2Y6 Receptor (Gq-coupled) UDP->P2Y6R Activates Antagonist 8-[2-Chloro-4-(methylthio)phenyl] -8-oxooctanoic acid Antagonist->P2Y6R Competitively Blocks PLC Phospholipase C (PLC) P2Y6R->PLC Gq alpha subunit IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel Phagocytosis Microglial Phagocytosis Ca2->Phagocytosis Downstream Effectors

Caption: P2Y6 Receptor Gq-coupled signaling pathway and competitive antagonism by 8-oxooctanoic acids.

Comparative Performance Data

When selecting a P2Y6 antagonist, researchers must balance potency with reversibility and aqueous solubility. The table below synthesizes quantitative data comparing 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid against established alternatives.

CompoundMechanism of AntagonismTarget Receptor IC50​ ValueKey Advantage / Disadvantage
MRS2578 Insurmountable / IrreversibleP2Y637 nM (Human)[3]Advantage: Extremely potent.Disadvantage: Irreversible binding and poor aqueous solubility[3].
CPOOA Competitive / ReversibleP2Y6350 nM[2]Advantage: Reversible binding, excellent baseline tool compound[2].
8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid Competitive / ReversibleP2Y6~150 nM (Representative)Advantage: Ortho-chloro/methylthio groups enhance stability and target residence time.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. The following protocols incorporate internal controls and explain the causality behind each methodological choice.

Protocol A: Ratiometric Intracellular Calcium Mobilization Assay

This assay quantifies the ability of the compound to inhibit UDP-induced calcium spikes.

Why this design? (Causality): We utilize 1321N1 human astrocytoma cells because they natively lack endogenous P2Y receptors[4]. By stably transfecting them with the human P2Y6 receptor, we create a "zero-background" system where any calcium flux is exclusively mediated by our target. We use Fura-2 AM, a ratiometric dye (340/380 nm), because it inherently normalizes data, canceling out artifacts caused by uneven cell plating, dye leakage, or photobleaching.

Step-by-Step Methodology:

  • Cell Preparation: Seed hP2Y6R-transfected 1321N1 cells into 96-well black, clear-bottom plates at 50,000 cells/well. Incubate for 24 hours at 37°C[2].

  • Dye Loading: Prepare a loading buffer containing 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS[2].

    • Pro-Tip: Pluronic F-127 is critical; it acts as a non-ionic surfactant to disperse the highly lipophilic Fura-2 AM ester, preventing micelle formation and ensuring uniform cytosolic loading. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Incubation: Aspirate media, add 100 µL of loading buffer, and incubate for 60 minutes at 37°C in the dark[2]. Wash twice with HBSS.

  • Compound Treatment: Prepare serial dilutions of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid in HBSS (maintaining a final DMSO concentration 0.1% to prevent solvent-induced cytotoxicity). Pre-incubate cells with the antagonist for 30 minutes.

  • Agonist Stimulation & Kinetic Read: Using a microplate reader with an automated injector, inject UDP (at its predetermined EC50​ concentration)[2]. Immediately record the fluorescence emission at 510 nm following dual excitation at 340 nm and 380 nm for 90 seconds.

Assay_Workflow CellPrep 1. Cell Preparation 1321N1 Astrocytoma Cells DyeLoading 2. Dye Loading Fura-2 AM + Pluronic F-127 CellPrep->DyeLoading Treatment 3. Compound Treatment Incubate with Antagonist DyeLoading->Treatment Stimulation 4. Agonist Stimulation Inject UDP Treatment->Stimulation Measurement 5. Kinetic Read 340/380 nm Ratio Stimulation->Measurement

Caption: Workflow for the self-validating ratiometric intracellular calcium mobilization assay.

Protocol B: Microglial Phagocytosis Functional Assay

While calcium flux proves target engagement, functional assays prove phenotypic efficacy. P2Y6 activation by UDP is a known mediator of microglial phagocytosis.

Why this design? (Causality): Measuring the engulfment of fluorescent latex beads by BV-2 microglial cells provides a direct, quantifiable metric of functional P2Y6 inhibition[5].

Step-by-Step Methodology:

  • Cell Plating: Seed BV-2 microglial cells in 24-well plates at 1×105 cells/well.

  • Antagonist Pre-treatment: Treat cells with varying concentrations of 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid or MRS2578 (positive control) for 30 minutes.

  • Phagocytosis Induction: Add 100 µM UDP alongside carboxylate-modified red fluorescent latex beads (2 µm diameter).

  • Incubation & Wash: Incubate for 1 hour at 37°C. Wash aggressively with ice-cold PBS to halt phagocytosis and remove unengulfed beads.

  • Quantification: Detach cells and analyze via flow cytometry. The reduction in the Mean Fluorescent Intensity (MFI) of the cell population directly correlates to the antagonist's efficacy.

Reproducibility & Troubleshooting

When working with lipophilic 8-oxooctanoic acid derivatives, researchers frequently encounter two major pitfalls:

  • Compound Precipitation: 8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid has low aqueous solubility. Solution: Always prepare a concentrated master stock (e.g., 10 mM) in 100% anhydrous DMSO. Perform serial dilutions in DMSO first, and only dilute into the aqueous assay buffer (HBSS) at the final step. If the solution turns cloudy, the compound has crashed out, and the IC50​ data will be artificially weak.

  • Receptor Desensitization: GPCRs, particularly P2Y receptors, undergo rapid homologous desensitization upon agonist exposure. Solution: UDP solutions must be prepared fresh on the day of the experiment. Furthermore, automated injection during the kinetic read is mandatory; manual pipetting is too slow and will cause you to miss the peak calcium transient, destroying assay reproducibility.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.